molecular formula C17H26ClN3O2 B12811929 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

Cat. No.: B12811929
M. Wt: 339.9 g/mol
InChI Key: RZUUYWHYKBKAGN-UHFFFAOYSA-N
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Description

Vildagliptin hydrochloride is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, thereby enhancing their effects on insulin secretion and blood glucose regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin hydrochloride typically involves the reaction of L-proline with chloroacetyl chloride in the presence of a base, followed by the addition of 3-hydroxyadamantane-1-carboxylic acid. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures . The intermediate product is then subjected to further reactions, including hydrolysis and purification steps, to yield Vildagliptin hydrochloride.

Industrial Production Methods

Industrial production of Vildagliptin hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process includes steps such as sieving, mixing, dry granulation, and tabletting to produce the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Vildagliptin hydrochloride into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vildagliptin hydrochloride.

Scientific Research Applications

Vildagliptin hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Vildagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from the beta cells of the pancreas and suppress glucagon release from the alpha cells, leading to improved glycemic control .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus.

    Saxagliptin: A similar compound with a comparable mechanism of action.

    Linagliptin: Another member of the dipeptidyl peptidase-4 inhibitor class.

Uniqueness of Vildagliptin Hydrochloride

Vildagliptin hydrochloride is unique in its specific chemical structure, which includes a cyanopyrrolidine moiety. This structure contributes to its selective inhibition of dipeptidyl peptidase-4 and its pharmacokinetic properties, such as bioavailability and half-life .

Properties

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H

InChI Key

RZUUYWHYKBKAGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl

Origin of Product

United States

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